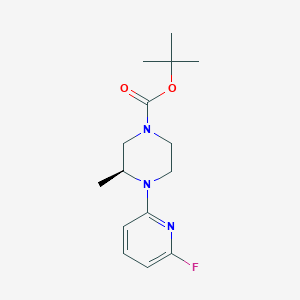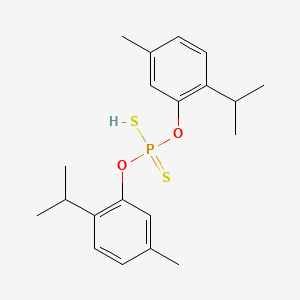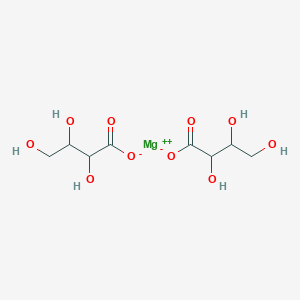
Magnesium;2,3,4-trihydroxybutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound has the molecular formula C8H14MgO10 and a molar mass of 294.495 g/mol . It is known for its potential benefits in enhancing cognitive functions and is often used in dietary supplements.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Magnesium;2,3,4-trihydroxybutanoate can be synthesized through the reaction of magnesium oxide or magnesium hydroxide with L-threonic acid. The reaction typically occurs in an aqueous medium under controlled pH conditions to ensure the complete dissolution of magnesium salts.
Industrial Production Methods
In industrial settings, the production of this compound involves the use of high-purity magnesium sources and L-threonic acid. The reaction is carried out in large reactors with precise temperature and pH control to maximize yield and purity. The final product is then filtered, dried, and packaged under inert conditions to prevent contamination .
Análisis De Reacciones Químicas
Types of Reactions
Magnesium;2,3,4-trihydroxybutanoate primarily undergoes complexation reactions due to the presence of multiple hydroxyl groups. It can also participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Complexation Reactions: These reactions typically involve the use of chelating agents or ligands that can form stable complexes with magnesium ions.
Oxidation and Reduction: Standard oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, complexation reactions with chelating agents can result in stable magnesium complexes, while oxidation reactions may yield oxidized derivatives of L-threonic acid .
Aplicaciones Científicas De Investigación
Magnesium;2,3,4-trihydroxybutanoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical syntheses and as a standard for analytical methods.
Biology: Studied for its role in cellular magnesium transport and its effects on enzyme activities.
Medicine: Investigated for its potential neuroprotective effects and its ability to enhance cognitive functions.
Mecanismo De Acción
Magnesium;2,3,4-trihydroxybutanoate exerts its effects primarily through the regulation of magnesium levels in the body. Magnesium is a crucial cofactor for many enzymatic reactions and plays a vital role in cellular processes. This compound enhances magnesium absorption and transport across cell membranes, thereby increasing intracellular magnesium levels. It also modulates the activity of N-methyl-D-aspartate (NMDA) receptors in the brain, which are involved in synaptic plasticity and cognitive functions .
Comparación Con Compuestos Similares
Similar Compounds
Magnesium Glycinate: A magnesium salt of glycine, known for its high bioavailability and gentle effect on the stomach.
Magnesium Citrate: A magnesium salt of citric acid, commonly used as a laxative and dietary supplement.
Magnesium Oxide: A magnesium compound with high magnesium content but lower bioavailability compared to organic salts.
Uniqueness
Magnesium;2,3,4-trihydroxybutanoate is unique due to its high bioavailability and its specific effects on cognitive functions. Unlike other magnesium compounds, it can cross the blood-brain barrier, making it particularly effective for neurological applications .
Propiedades
Fórmula molecular |
C8H14MgO10 |
|---|---|
Peso molecular |
294.50 g/mol |
Nombre IUPAC |
magnesium;2,3,4-trihydroxybutanoate |
InChI |
InChI=1S/2C4H8O5.Mg/c2*5-1-2(6)3(7)4(8)9;/h2*2-3,5-7H,1H2,(H,8,9);/q;;+2/p-2 |
Clave InChI |
YVJOHOWNFPQSPP-UHFFFAOYSA-L |
SMILES canónico |
C(C(C(C(=O)[O-])O)O)O.C(C(C(C(=O)[O-])O)O)O.[Mg+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




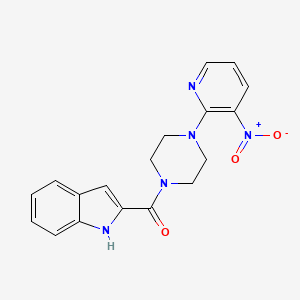

![8-Fluoro-3,3-diphenylnaphtho[1,2-c]furan-1(3h)-one](/img/structure/B12812773.png)
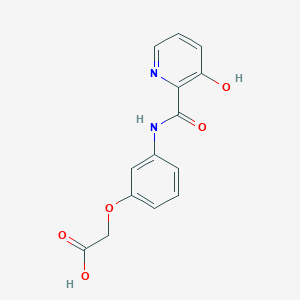
![2-((((3S,8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-17-((R)-6-methylheptan-2-yl)-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl)oxy)carbonyl)benzoic acid](/img/structure/B12812782.png)
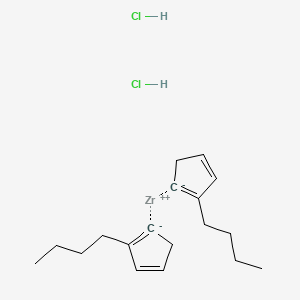
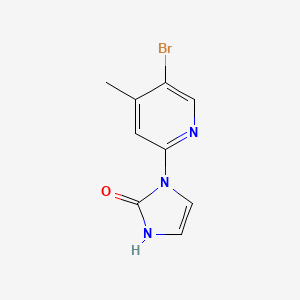
![3-Bromo-7-chlorodibenzo[b,d]thiophene](/img/structure/B12812788.png)


